1,3-Distearyl-2-octanoylglycerol is a triglyceride molecule that has been studied for its unique hydrolysis and absorption characteristics. Triglycerides are the main constituents of body fat in humans and animals, as well as vegetable fats. They are composed of three fatty acid chains esterified to a glycerol backbone. The particular structure of 1,3-distearyl-2-octanoylglycerol, with medium-chain fatty acids in the 1 and 3 positions and a long-chain fatty acid in the 2 position, appears to confer distinct metabolic properties that are of interest in nutrition and food science.
The mechanism of action of 1,3-distearyl-2-octanoylglycerol involves its hydrolysis, which is the breakdown of the triglyceride molecule by the addition of water. This process is catalyzed by enzymes such as lipases. Research has shown that triglycerides like 1,3-distearyl-2-octanoylglycerol, which contain medium-chain fatty acids in the 1 and 3 positions, are hydrolyzed more rapidly than triglycerides composed entirely of long-chain fatty acids1. This rapid hydrolysis is significant because it suggests that such triglycerides can be more quickly digested and absorbed in the gastrointestinal tract, making them a potential source of quick energy.
In nutritional science, the rapid hydrolysis and absorption of 1,3-distearyl-2-octanoylglycerol suggest that it could be beneficial in dietary applications where fast energy release is desired. For instance, a study demonstrated that 2-linoleoyl-1,3-dioctanoyl glycerol (a similar triglyceride) was absorbed more than two and a half times greater than its long-chain analog in the small intestine of rats1. This property could be advantageous for individuals with malabsorption issues or those requiring quick energy replenishment, such as athletes or patients with certain metabolic disorders.
In the field of food science, understanding the behavior of triglycerides under different conditions is crucial for food safety and quality. A study on the formation of 3-monochloro-1,2-propanediol (3-MCPD) esters from tristearoylglycerol (TSG) revealed that certain conditions, such as the presence of iron ions, could catalyze the formation of these potentially harmful substances in food products2. While 1,3-distearyl-2-octanoylglycerol was not the focus of this study, the findings are relevant as they provide insight into the chemical reactions that can occur with triglycerides during food processing and storage, which could also apply to similar molecules.
The formation of 3-MCPD esters, as investigated in the context of tristearoylglycerol, is a concern in toxicology because these substances have been identified as potential carcinogens. The study's findings that chelating agents like EDTA-2Na can reduce the generation of 3-MCPD esters suggest strategies for mitigating the risk of these compounds forming in edible oils and food products2. This research has implications for the safety assessment and regulatory control of food ingredients, including triglycerides similar to 1,3-distearyl-2-octanoylglycerol.
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